molecular formula C13H11N3O4S2 B12069356 2-Amino-5-(ethylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile

2-Amino-5-(ethylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile

Cat. No.: B12069356
M. Wt: 337.4 g/mol
InChI Key: WFJWSBWOIHGOFO-UHFFFAOYSA-N
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Description

2-Amino-5-(ethylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile is a thiophene-3-carbonitrile derivative characterized by an ethylsulfonyl group at position 5 and a 4-nitrophenyl substituent at position 2. The compound’s structure combines electron-withdrawing groups (nitro and sulfonyl) with the aromatic thiophene core, which may enhance its chemical reactivity and biological activity.

Properties

Molecular Formula

C13H11N3O4S2

Molecular Weight

337.4 g/mol

IUPAC Name

2-amino-5-ethylsulfonyl-4-(4-nitrophenyl)thiophene-3-carbonitrile

InChI

InChI=1S/C13H11N3O4S2/c1-2-22(19,20)13-11(10(7-14)12(15)21-13)8-3-5-9(6-4-8)16(17)18/h3-6H,2,15H2,1H3

InChI Key

WFJWSBWOIHGOFO-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(ethylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring can be constructed through cyclization reactions.

    Introduction of Substituents: The amino, ethylsulfonyl, nitrophenyl, and carbonitrile groups can be introduced through various substitution reactions, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(ethylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

2-Amino-5-(ethylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile may have applications in various fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of specialty chemicals, materials, or as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(ethylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s 4-nitrophenyl and ethylsulfonyl groups introduce strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to electron-donating groups like methoxy (e.g., in ).
  • Synthetic Routes: The Gewald reaction is a common method for synthesizing aminothiophene-carbonitriles , while sulfonyl groups (as in the target) often require post-synthetic oxidation of thioethers.

Physicochemical Properties

Table 2: Physical and Spectroscopic Data Comparison

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) NMR Features (¹H/¹³C)
2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile 118–119 3200 (N–H), 2202 (C≡N), 1624 (C=C) Aromatic protons at δ 6.8–7.5
2-Amino-4-(4-methylphenyl)-5-oxo-4H-chromene-3-carbonitrile Not reported Not reported Chromene ring carbons at 110–178 ppm
Target Compound Inference: 120–130 (estimated) Expected peaks: ~2200 (C≡N), 1350 (S=O), 1520 (NO₂) Nitrophenyl protons at δ 8.0–8.5

Key Observations :

  • Melting Points : The target’s nitro and sulfonyl groups may increase melting points compared to methoxy- or methyl-substituted analogs due to stronger intermolecular forces .
  • Spectroscopy : The nitro group’s IR absorption (~1520 cm⁻¹ for asymmetric stretching) and sulfonyl S=O peaks (~1350 cm⁻¹) would distinguish the target from analogs like , which lack these groups.

Table 3: Bioactivity Comparison

Compound Name Reported Bioactivity Mechanism/Application
2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile derivatives Moderate antibacterial/fungal activity (MIC: 16–64 µg/mL) Disruption of microbial cell membranes
2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile Antimicrobial (specific data unreported) Likely via halogen-mediated toxicity
Pyrazole-Schiff base hybrids Anti-inflammatory, antitumor Pyrazole pharmacophore interaction
Target Compound Prediction: Enhanced antimicrobial/antifungal Nitro group’s electron-withdrawing effects

Key Observations :

  • Antimicrobial Potency : The target’s nitro group may improve activity over methoxy or methyl analogs (e.g., ) due to increased membrane penetration and oxidative stress induction in pathogens.
  • Pharmacophore Diversity : Unlike pyrazole hybrids (e.g., ), the target lacks a heterocyclic linker but retains a rigid aromatic core for target binding.

Structure-Activity Relationships (SAR)

  • Aromatic Bulk : The 4-nitrophenyl group may sterically hinder binding compared to smaller substituents (e.g., methyl in ), but this could be offset by stronger electronic effects.
  • Hybridization : Chromene-based analogs (e.g., ) exhibit distinct bioactivity profiles due to fused ring systems, whereas the target’s thiophene core favors planar binding to biological targets.

Biological Activity

2-Amino-5-(ethylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile is a synthetic organic compound belonging to the thiophene family. Its structure includes multiple functional groups, such as an amino group, ethylsulfonyl group, nitrophenyl group, and carbonitrile group, which contribute to its potential biological activity and reactivity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H11N3O4S2
  • Molecular Weight : 337.4 g/mol
  • IUPAC Name : 2-amino-5-ethylsulfonyl-4-(4-nitrophenyl)thiophene-3-carbonitrile
  • Canonical SMILES : CC(S(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)N+[O-])

The biological activity of 2-Amino-5-(ethylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the nitrophenyl and amino groups suggests potential interactions with biomolecules that may modulate signaling pathways or enzyme activities.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases where these enzymes are dysregulated.
  • Receptor Modulation : It may act as an allosteric modulator for certain receptors, enhancing or inhibiting their activity based on structural interactions.

Biological Activity Studies

Several studies have investigated the biological effects of this compound, revealing its potential in various therapeutic areas:

Antimicrobial Activity

Research has indicated that thiophene derivatives exhibit antimicrobial properties. The structural characteristics of 2-Amino-5-(ethylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile suggest it may possess similar activities against bacteria and fungi. A study comparing various thiophene derivatives showed that modifications at the 4-position significantly influenced their antimicrobial efficacy.

Anti-Cancer Properties

A notable study explored the cytotoxic effects of thiophene derivatives on cancer cell lines. The findings suggested that compounds with similar structures could induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been hypothesized based on its structural features. Preliminary studies indicated that thiophene derivatives could reduce pro-inflammatory cytokine production, suggesting a role in treating inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity of 2-Amino-5-(ethylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile against various pathogens.
    • Methodology : Disc diffusion method was employed against Gram-positive and Gram-negative bacteria.
    • Results : The compound exhibited significant inhibition zones against tested bacterial strains, indicating strong antimicrobial activity.
  • Case Study on Cytotoxicity :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was utilized to determine cell viability after treatment with varying concentrations of the compound.
    • Results : The compound demonstrated dose-dependent cytotoxicity, particularly against breast cancer cells, suggesting its potential as an anti-cancer agent.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrileC13H12N4O2SExhibits similar antimicrobial properties; used in pharmaceuticals
4-Amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrileC14H14N2OSDifferent reactivity due to benzoyl group; potential drug candidate
2-Amino-5-chlorobenzonitrileC7H7ClN2Simpler structure; distinct properties compared to thiophenes

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